Elinogrel potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elinogrel potassium is an experimental antiplatelet drug that acts as a P2Y12 receptor antagonist. It was developed to inhibit platelet aggregation, which is crucial in preventing blood clots. Unlike some other antiplatelet drugs, this compound is a reversible inhibitor and is pharmacologically active without requiring metabolic activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elinogrel potassium involves multiple steps, including the formation of the quinazoline core and the attachment of various functional groups. The key steps typically involve:
Formation of the quinazoline core: This is achieved through a series of cyclization reactions.
Attachment of the sulfonylurea group: This involves the reaction of the quinazoline intermediate with sulfonyl isocyanate.
Introduction of the potassium salt: The final step involves the neutralization of the compound with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Elinogrel potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a model compound for studying P2Y12 receptor antagonists and their chemical properties.
Biology: The compound is used in research to understand platelet aggregation and its inhibition.
Medicine: Elinogrel potassium has been investigated for its potential to prevent blood clots in patients with cardiovascular diseases.
Mechanism of Action
Elinogrel potassium exerts its effects by binding to the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP) to its receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. This inhibition is a key step in the coagulation cascade, preventing platelet aggregation and blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: An irreversible P2Y12 receptor antagonist that requires metabolic activation.
Ticagrelor: A reversible P2Y12 receptor antagonist that does not require metabolic activation.
Prasugrel: An irreversible P2Y12 receptor antagonist with a different activation pathway.
Uniqueness of Elinogrel Potassium
This compound is unique in that it is a reversible inhibitor and is pharmacologically active without requiring metabolic activation. This allows for more predictable pharmacokinetics and pharmacodynamics compared to other antiplatelet drugs .
Properties
CAS No. |
936501-01-8 |
---|---|
Molecular Formula |
C20H15ClFKN5O5S2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide |
InChI |
InChI=1S/C20H15ClFN5O5S2.K/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-9,23H,1H3,(H,25,30)(H2,24,26,29); |
InChI Key |
ORAKJDGBKULZRH-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl)F.[K+] |
Canonical SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F.[K] |
Synonyms |
elinogrel PRT 060128 PRT-060128 PRT060128 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.